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agitoxin 2

Cat. No.: B1177071
CAS No.: 155646-22-3
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Description

Origin and Discovery of Agitoxin 2 as a Scorpion Venom Toxin

This compound is a peptide toxin originally isolated from the venom of the Israeli scorpion Leiurus quinquestriatus hebraeus, also known as the Palestine yellow scorpion smartox-biotech.comlatoxan.comontosight.ai. It is a 38-amino acid peptide stabilized by three disulfide bridges smartox-biotech.comlatoxan.comontosight.ai. The purification and characterization of this compound, along with other voltage-dependent K+ channel inhibitors, were first reported in 1994 .

Significance of this compound as a Molecular Probe in Ion Channel Biology

This compound is highly significant as a molecular probe due to its potent and selective pore-blocking activity on voltage-gated potassium (KV) channels ontosight.aimdpi.comorion.ac.jp. By binding to the outer vestibule of the channel, this compound occludes the pore and inhibits potassium ion permeation orion.ac.jpwikipedia.org. This precise mechanism of action allows researchers to:

Elucidate Channel Structure and Function: this compound's rigid tertiary structure acts as a "caliper" to estimate the geometry of the toxin binding site on the KV channel pore nih.govnih.gov. Studies using this compound, including site-directed mutagenesis of both the toxin and the channel, have provided detailed insights into the channel structure and the mechanisms of toxin-channel interactions nih.govbiocrick.com.

Identify Molecular Determinants of Interaction: Research has identified specific surface-exposed residues on this compound, such as Arg24, Lys27, and Arg31, as functionally important for blocking the Shaker K+ channel wikipedia.orgnih.govbiocrick.com. Lys27, in particular, is crucial for plugging the selectivity filter and forming hydrogen bonds with the channel subunits wikipedia.org.

Develop Fluorescent Ligands: Fluorescently labeled derivatives of this compound, such as AgTx2-GFP and Atto488-Agitoxin 2, have been developed as valuable probes for studying the localization and functioning of KV channels, and for screening new channel ligands mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. These labeled toxins can be used for fluorescent imaging of KV1.3 channels in mammalian cells and for assessing the affinity of other KV1.3 blockers mdpi.commdpi.com.

Investigate Binding Dynamics: High-speed atomic force microscopy (HS-AFM) has been used to visualize the association and dissociation of this compound with K+ channels (e.g., KcsA), revealing detailed binding dynamics and supporting an induced-fit model for toxin-channel interactions orion.ac.jpwikipedia.orgmdpi.com.

Classification and Phylogenetic Relationships within α-KTx Toxin Family

This compound belongs to the α-KTx toxin family, which is a large group of short-chain scorpion toxins that specifically target potassium channels researchgate.netnih.govscielo.br. These toxins typically consist of 28-45 amino acid residues and are characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) fold, stabilized by three or four disulfide bridges researchgate.netnih.govmsu.ru.

The α-KTx family is the largest group of KTx toxins, with numerous members classified into subfamilies based on sequence similarity and phylogenetic relationships researchgate.netnih.govmsu.ru. This compound is specifically classified as α-KTx 3.2 scielo.br. This classification highlights its structural commonalities with other scorpion venom toxins that share the CSαβ fold, a motif also found in plant trypsin inhibitors and antimicrobial defensins wikipedia.orgnih.gov. Despite shared structural motifs, this compound exhibits significant differences in the specificity of its interactions compared to other channel blockers, making its precise characterization crucial for understanding its unique pharmacological profile nih.govbiocrick.com.

Properties

CAS No.

155646-22-3

Molecular Formula

C13H19NO3

Origin of Product

United States

Detailed Research Findings

Primary Amino Acid Sequence Analysis

This compound is a compact peptide composed of 38 amino acid residues wikipedia.orgplos.orgwikidoc.orgmdpi.comlatoxan.comrcsb.orgmdpi.com. Its full amino acid sequence is Gly-Val-Pro-Ile-Asn-Val-Ser-Cys-Thr-Gly-Ser-Pro-Gln-Cys-Ile-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys wikipedia.orgwikidoc.org. Agitoxins, including agitoxin-1, -2, and -3, exhibit high homology, with variations primarily observed at positions 7, 15, 29, and 31 wikipedia.orgwikidoc.org. For instance, this compound shares approximately 46% amino acid sequence identity with margatoxin (B612401) (MgTx), another notable Kᵥ1.3 channel blocker plos.org.

Table 1: Primary Amino Acid Sequence of this compound

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1GlycineG
2ValineV
3ProlineP
4IsoleucineI
5AsparagineN
6ValineV
7SerineS
8CysteineC
9ThreonineT
10GlycineG
11SerineS
12ProlineP
13GlutamineQ
14CysteineC
15IsoleucineI
16Lysine (B10760008)K
17ProlineP
18CysteineC
19LysineK
20Aspartic AcidD
21Alanine (B10760859)A
22GlycineG
23MethionineM
24ArginineR
25PhenylalanineF
26GlycineG
27LysineK
28CysteineC
29MethionineM
30AsparagineN
31ArginineR
32LysineK
33CysteineC
34HistidineH
35CysteineC
36ThreonineT
37ProlineP
38LysineK

Elucidation of Tertiary Structure via Nuclear Magnetic Resonance Spectroscopy

The three-dimensional structure of this compound has been comprehensively determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.govrcsb.orgbiocrick.com. This technique has revealed that the toxin adopts a well-defined and rigid conformation, which is crucial for its interaction with ion channels mdpi.comnih.govrcsb.org. The tertiary structure of this compound is characterized by a triple-stranded antiparallel beta-sheet and a single alpha-helix wikipedia.orgwikidoc.orgmdpi.comnih.govnih.govrcsb.orgbiocrick.com. More than 80% of the this compound sequence contributes to these secondary structure elements mdpi.comnih.gov. Specifically, the beta-sheet comprises two outer strands, S1 (residues Val2-Cys8) and S2 (residues Arg24-Met29), and a central strand, S3 (residues Lys32-Thr36) mdpi.comnih.gov. The alpha-helix, spanning residues Ser11-Gly22, is positioned above the plane of the beta-sheet mdpi.comnih.gov. The rigidity of this molecular structure allows this compound to serve as a "caliper" for probing the geometry of potassium channels mdpi.comnih.govrcsb.org. Furthermore, NMR experiments have confirmed that recombinantly produced this compound maintains its native fold without the need for additional refolding processes plos.orgbiocrick.com.

Disulfide Bond Architecture and Structural Stability

A critical aspect of this compound's structural integrity and stability is its disulfide bond architecture. The peptide contains three intramolecular disulfide bonds plos.orgmdpi.comlatoxan.comrcsb.org. These bonds are specifically formed between cysteine residues at positions Cys8-Cys28, Cys14-Cys33, and Cys18-Cys35 mdpi.commedchemexpress.comresearchgate.net. These covalent linkages are instrumental in connecting the beta-sheet and the alpha-helix, thereby forming a compact and stable core for the molecule wikipedia.orgwikidoc.orgmdpi.comnih.govnih.govrcsb.orgbiocrick.com. This arrangement exemplifies a characteristic cysteine-stabilized α-helix/β-sheet fold, which is common among many scorpion toxins mdpi.comnih.govontosight.ai.

Table 2: Disulfide Bond Linkages in this compound

Disulfide BondCysteine Residues
1Cys8 - Cys28
2Cys14 - Cys33
3Cys18 - Cys35

Structural Homologies and Unique Features among Scorpion Toxins

Despite these shared structural motifs, this compound distinguishes itself from other channel blockers through the specificity of its interactions plos.orgnih.govnih.govrcsb.orgbiocrick.com. It is derived from the venom of Leiurus quinquestriatus hebraeus wikipedia.orgplos.orgwikidoc.orglatoxan.commdpi.com. While charybdotoxin (B568394) (CTX) is recognized as a close homologue, and margatoxin (MgTx) shares a similar 3D fold and high sequence homology, their affinities for specific potassium channels like Kᵥ1.3 can vary significantly wikipedia.orgplos.org.

Key surface-exposed residues within the beta-sheet of this compound, namely Arg24, Lys27, and Arg31, have been identified through mutagenesis studies as functionally important for its interaction with and blockage of the Shaker K⁺ channel nih.govnih.govrcsb.orgbiocrick.com. Notably, the sequential and spatial arrangements of Arg24 and Arg31 are not conserved across all homologous toxins, highlighting unique features that contribute to this compound's distinct binding profile nih.govnih.govrcsb.orgbiocrick.com. Lys27, however, represents a conserved lysine residue among α-KTx scorpion toxins, which is known to precisely fit into the pore of the target channel plos.orgmdpi.comresearchgate.net.

Mechanism of Action and Ion Channel Interactions

Target Channel Identification and Selectivity Profiling

AgTx2 interacts with the external vestibule of Kv channels, including the Drosophila Shaker K+ channel and its mammalian homologs, demonstrating high-affinity binding. nih.govuni.lu The binding mechanism can involve an induced-fit model, where AgTx2 undergoes conformational changes upon binding to the channel, which has been observed to accelerate the binding process significantly, by approximately 400-fold in some instances. nih.govnih.gov

Agitoxin 2 is recognized as a potent blocker of the Shaker K+ channel, exhibiting a Ki value of 0.64 nM. latoxan.comnih.gov Its interaction with these channels is crucial for its neurotoxic effects. The toxin's ability to precisely fit into the channel's external pore entryway is central to its inhibitory mechanism. uni.lu

AgTx2 displays notable inhibitory potency across several mammalian Kv1 subtypes, including Kv1.1, Kv1.3, and Kv1.6, with binding affinities in the picomolar range. rcsb.orglatoxan.comnih.gov

The binding affinities (Ki values) for this compound on various Kv channels are summarized in the table below:

Channel SubtypeKi Value (pM)Source
Kv1.34 latoxan.comnih.gov
Kv1.637 latoxan.comnih.gov
Kv1.144 latoxan.comnih.gov
Shaker K+640 (0.64 nM) latoxan.comnih.gov
Kv1.226800 (26.8 nM) rcsb.org

Recombinant AgTx2 has also been shown to block mouse Kv1.3 (mKv1.3) and mouse Kv1.1 (mKv1.1) channels with IC50 values of 201 ± 39 pM and 144 ± 30 pM, respectively. While AgTx2 exhibits high affinity for Kv1.1, Kv1.3, and Kv1.6, its affinity for Kv1.2 is considerably lower. rcsb.org

The selectivity profile of AgTx2 for Kv1.3 can be significantly influenced by modifications, such as N-terminal tagging with Green Fluorescent Protein (GFP-L2-AgTx2). This modification leads to a drastic increase in selectivity for the Kv1.3 channel binding site compared to the unlabeled toxin. This enhanced selectivity is specifically linked to the N-terminal position of the GFP tag; relocating the GFP to the C-terminus restores the toxin's interactions with Kv1.1 and Kv1.6. Competitive binding assays have further demonstrated that the binding site of GFP-L2-AgTx2 overlaps with those of other established Kv1.3 pore blockers, such as charybdotoxin (B568394) and kaliotoxin (B585792) 1. Studies using hybrid KcsA-Kv1.x channels have shown that the affinity of AgTx2-GFP decreases in the order of KcsA-Kv1.3 > KcsA-Kv1.6 >> KcsA-Kv1.1.

Subtype Specificity: Kv1.1, Kv1.3, and Kv1.6 Channel Modulation

Molecular Determinants of Channel Blockage

The precise interaction between this compound and its target Kv channels is mediated by specific amino acid residues within the toxin and their complementary sites on the channel.

Mutagenesis studies have identified several surface-exposed residues within AgTx2's beta-sheet that are critical for its functional interaction with the Shaker K+ channel. Specifically, Arg24, Lys27, and Arg31 play vital roles in channel blockage. nih.govlatoxan.comlatoxan.com Mutations at these positions, such as Arg24Ala, Lys27Met, and Asn30Ala, have been shown to increase the dissociation rate of the toxin-channel complex, underscoring their importance in stabilizing the interaction. nih.gov Lys27, in particular, is a highly conserved residue among α-KTx scorpion toxins and is known to be crucial for snugly fitting into the channel pore. Its mutation leads to a significant reduction in both toxin binding and activity.

This compound blocks ion permeation by physically occluding the external pore entryway of Kv channels. uni.lu The side chain of Lys27 is directly responsible for the final blockage of the pore in the Shaker K+ channel. nih.gov This residue interacts with the channel by plugging the selectivity filter and forming hydrogen bonds with the carbonyl groups of Tyr395 residues within each potassium channel subunit. nih.gov This interaction mechanism suggests that Lys27 inserts into the selectivity filter, effectively displacing potassium ions from the S1 ion-binding site. The stability of the toxin-channel complex is further reinforced by important hydrogen bonding interactions between various other residues on AgTx2 and the channel subunits. nih.gov Research utilizing AgTx2 and its mutant forms has been instrumental in elucidating the precise location of the K+ channel selectivity filter, which is situated at the center of the vestibule approximately 5 Å from the extracellular solution, and in identifying the molecular determinants governing high-affinity interactions with pore blockers. nih.govuni.lu

Conformational Dynamics of Channel-Toxin Interaction

The binding dynamics of AgTx2 to potassium channels are not adequately described by a simple two-state model, which assumes only bound and unbound states. nih.govnih.govims.ac.jpresearchgate.netresearchgate.net Instead, extensive research, particularly utilizing high-speed atomic force microscopy (HS-AFM), has provided compelling evidence for an induced-fit binding pathway. nih.govnih.govims.ac.jpwikipedia.orgorion.ac.jpresearchgate.netresearchgate.netcolab.ws

HS-AFM observations of AgTx2 binding to the KcsA channel, a Shaker-mimicking K+ channel, revealed that the channel's affinity for AgTx2 dynamically changes. nih.govnih.govims.ac.jporion.ac.jpresearchgate.netresearchgate.net Specifically, the affinity of the channel for AgTx2 was observed to increase during persistent binding and decrease during persistent dissociation. nih.govnih.govims.ac.jporion.ac.jpresearchgate.netresearchgate.net This suggests that the channel undergoes conformational changes upon toxin interaction. nih.govwikipedia.orgorion.ac.jp

To account for these dynamic observations, a four-state model has been proposed, which includes both high- and low-affinity conformational states of the channel. nih.govnih.govims.ac.jporion.ac.jpresearchgate.netresearchgate.net This model posits that the receptor (channel) adopts a low-affinity state before ligand binding and then transitions to a high-affinity state during the binding process, characteristic of an induced-fit mechanism. nih.gov This conformational change, particularly around the selectivity filter of the channel, is believed to be closely related to the observed induced-fit dynamics. nih.govwikipedia.orgorion.ac.jp

Kinetic Analysis of Binding and Dissociation Dynamics

Single-molecule kinetic analyses, primarily conducted using high-speed atomic force microscopy (HS-AFM), have been instrumental in elucidating the detailed binding and dissociation dynamics of AgTx2. nih.govnih.govorion.ac.jpresearchgate.netresearchgate.net These analyses have shown that the proposed four-state model effectively reproduces the observed transition dynamics, providing a more accurate representation than a simple two-state model. nih.gov

The probability of the AgTx2-bound state (P_bound) for the KcsA channel was measured at various AgTx2 concentrations, leading to the determination of an equilibrium dissociation constant (K_d) of 100 nM for this interaction. nih.gov

AgTx2 Concentration (nM)P_bound
100.04
200.16
1000.50
10000.96

Evidence for Induced-Fit Binding Pathways

The dominance of the induced-fit pathway in AgTx2 binding is strongly supported by kinetic data. nih.govnih.govims.ac.jporion.ac.jpresearchgate.netresearchgate.net Experimental observations indicate that almost all binding events between AgTx2 and the KcsA channel occur via this induced-fit mechanism. nih.gov This pathway significantly accelerates the binding process, demonstrating a 400-fold increase in binding speed compared to what a simple two-state model would predict. nih.govnih.govims.ac.jporion.ac.jpresearchgate.netresearchgate.net

The inability of a simple two-state model to describe the observed binding dynamics, coupled with the successful reproduction of these dynamics by the more complex four-state model incorporating high- and low-affinity channel conformations, provides robust evidence for the induced-fit mechanism. nih.govnih.govims.ac.jp This accelerated and conformationally dynamic binding pathway is crucial for the efficient inhibitory action of AgTx2 on potassium channels. orion.ac.jp

Structure Activity Relationship Sar Studies

Mutagenesis and Alanine (B10760859) Scanning Approaches to Probe Functional Epitopes

Mutagenesis, particularly alanine scanning, is a powerful technique utilized to identify critical residues within a protein or peptide that contribute to its function, stability, or interaction with a target. Alanine scanning involves systematically replacing individual amino acid residues with alanine, a small, non-bulky, and chemically inert amino acid, to assess the impact of the side chain on binding affinity and activity. This method helps to map "functional epitopes" or "hot spots" on the toxin's surface that are essential for interaction with the potassium channel. bakerlab.orgwikipedia.org

For Agitoxin 2, scanning mutagenesis has been instrumental in identifying specific residues that form energetic contacts with the potassium channel pore. Key functional residues identified through such studies include Lysine (B10760008) 27 (K27) and Asparagine 30 (N30). K27, in particular, is considered critical for high-affinity binding to the Shaker K+ channel and its mammalian homologs. Experimental evidence, supported by molecular modeling, indicates that K27 inserts directly into the channel pore, forming a hydrogen bond with Tyrosine 373 (Y373) of the Kv1.2 channel. Similarly, N30 forms hydrogen bonds with Glutamine 353 (Q353) and Aspartate 375 (D375) of Kv1.2, further stabilizing the toxin-channel complex. mdpi.comresearchgate.net

The significance of these residues is underscored by studies on related α-KTx scorpion toxins. For instance, in Margatoxin (B612401) (MgTx), a close homolog of AgTx2, the mutation of a key pharmacophore residue, Lysine 28 (K28, analogous to K27 in AgTx2), to alanine (K28A) resulted in a complete loss of its ability to inhibit Kv1.1 and a more than 2000-fold reduction in activity on Kv1.3. This highlights how single amino acid substitutions in these critical positions can drastically alter the toxin's inhibitory potency, providing direct evidence for their role as functional epitopes. plos.org

Influence of Amino Acid Substitutions on Channel Affinity and Selectivity

Amino acid substitutions within this compound can significantly alter its affinity for various Kv channel subtypes and modulate its selectivity profile. The precise positioning and chemical nature of specific residues dictate the strength and specificity of the toxin-channel interaction. As noted, K27 and N30 are central to AgTx2's binding to Kv channels. The insertion of K27 into the channel pore and the hydrogen bonding network involving N30 are primary determinants of its high affinity. mdpi.com

While direct systematic alanine scanning data for all AgTx2 residues and their quantitative impact on affinity across different Kv channels were not extensively detailed in the provided search results, the general principle is well-established for this class of toxins. The distinct amino acid sequences of the Kv1 channel pore regions contribute to the differential binding affinities of toxins like AgTx2. For example, AgTx2 exhibits varying affinities for Kv1.1, Kv1.3, Kv1.6 (sub-nanomolar), and Kv1.2 (nanomolar), indicating an inherent selectivity profile. mdpi.com

The most striking example of how amino acid context (even if not a direct substitution within AgTx2 itself, but an added tag that influences spatial presentation) can dramatically influence selectivity comes from studies involving peptide tagging, as discussed in the next section. These modifications effectively alter the "effective" amino acid environment of the toxin's binding face.

Impact of Peptide Tagging and Chemical Modifications on Binding Characteristics

The attachment of peptide tags or chemical modifications to this compound can profoundly impact its binding characteristics, including affinity and selectivity. These modifications can alter the spatial presentation of the toxin, introduce new interaction surfaces, or sterically hinder existing ones.

A notable example is the N-terminal tagging of this compound with Green Fluorescent Protein (GFP), creating a chimera known as GFP-L2-AgTx2. This modification significantly enhanced AgTx2's selectivity for the Kv1.3 channel. While native AgTx2 binds to Kv1.1, Kv1.3, and Kv1.6 with sub-nanomolar affinities, GFP-L2-AgTx2 largely lost its ability to bind to Kv1.1 and Kv1.6 but retained high affinity for Kv1.3. This resulted in an impressive >200-fold selectivity for Kv1.3 over Kv1.1 and Kv1.6, a substantial increase compared to AgTx2's inherent ~10-fold selectivity. mdpi.comresearchgate.netnih.gov

The enhanced selectivity was attributed to the N-terminal position of the GFP tag. When GFP was transposed to the C-terminus of AgTx2, the specific interactions with Kv1.1 and Kv1.6 binding sites were largely restored. This suggests that the N-terminal GFP tag introduces specific interactions that abolish the formation of bonds between certain AgTx2 residues and the Kv1.1/Kv1.6 channels, while preserving the Kv1.3 interaction. mdpi.comresearchgate.net

Another example of chemical modification involves conjugating AgTx2 with the small organic fluorophore Atto488 at its N-terminus (A-AgTx2). Similar to the N-terminal GFP tag, A-AgTx2 retained nanomolar affinity for the Kv1.3 binding site (dissociation constant (Kd) of 4.0 nM) but lost its ability to interact with Kv1.1 and Kv1.6. This modification also conferred increased selectivity for Kv1.3, demonstrating that even small chemical moieties can modulate the pharmacological profile of the toxin. nih.govmdpi.com

Conversely, while Red Fluorescent Protein (RFP)-tagged AgTx2 generally retained the pharmacological profile of the parental toxin, larger tags, including RFP and GFP (when fused to other toxins like OSK1), were noted to moderately or drastically decrease affinity towards the Kv1.2 channel, suggesting that voluminous tags can interfere with binding characteristics to varying degrees depending on the specific toxin-channel pair. researchgate.net

The following table summarizes the impact of selected modifications on this compound's binding characteristics:

Table 1: Impact of Tagging and Chemical Modifications on this compound Binding

Modified this compoundModification TypeKv1.1 AffinityKv1.3 AffinityKv1.6 AffinityKv1.2 AffinitySelectivity ChangeReference
This compound (Native)N/ASub-nMSub-nMSub-nMnM~10-fold Kv1.3 over Kv1.1/1.6 mdpi.comresearchgate.net
GFP-L2-AgTx2N-terminal GFPLostPreservedLostNot specified>200-fold Kv1.3 over Kv1.1/1.6 mdpi.comresearchgate.netnih.gov
AgTx2-GFPC-terminal GFPRestoredPreservedRestoredNot specifiedRestored original profile mdpi.com
A-AgTx2N-terminal Atto488LostPreserved (Kd=4.0 nM)LostNot specifiedIncreased Kv1.3 selectivity nih.govmdpi.com
RFP-AgTx2RFP tagRetainedRetainedRetainedModerately decreasedRetained original profile researchgate.net

Computational Modeling and Comparative Docking Protocols for SAR Prediction

Computational modeling and comparative docking protocols are indispensable tools in modern SAR studies, offering insights into toxin-channel interactions at an atomic level and facilitating the rational design of novel channel blockers. These in silico approaches complement experimental mutagenesis by predicting binding poses, identifying key interaction residues, and estimating binding affinities. actanaturae.ruoctant.biojscimedcentral.com

Molecular docking, a core computational technique, predicts the preferred binding orientation of a ligand (like this compound) to its receptor (the Kv channel) to form a stable complex. It involves searching conformational space to find the best "fit" and then using scoring functions to assess the strength and stability of the predicted complex. This information can be used to forecast biological activity and guide the design of more potent and selective analogs. jscimedcentral.comijpsjournal.com

For this compound and other scorpion toxins, molecular dynamics (MD) simulations have been extensively employed. These simulations provide dynamic insights into the toxin-channel interface, revealing crucial intermolecular forces such as hydrophobic patches, hydrogen bonds, and salt bridges that mediate interactions. For instance, MD simulations have elucidated the specific interactions of AgTx2 residues K27 and N30 with the Kv1.2 channel pore, providing a structural basis for their functional importance. mdpi.comactanaturae.ru

Computational alanine scanning, an in silico variant of the experimental technique, allows for rapid prediction of the energetic contribution of individual amino acid residues to the binding free energy of a protein-protein complex. By computationally mutating residues to alanine, researchers can identify "hot spots" that, when mutated, are predicted to significantly destabilize the interface, thereby guiding experimental mutagenesis efforts. bakerlab.org

Comparative docking protocols involve modeling the interactions of multiple toxins with different channel isoforms to identify commonalities and differences in their binding mechanisms. This comparative analysis is vital for understanding the molecular determinants of selectivity. By integrating computational predictions with experimental SAR data, researchers can refine models of toxin-channel complexes and rationally design modified toxins with enhanced selectivity for specific Kv channel subtypes. mdpi.comactanaturae.ruoctant.bio

Advanced Methodologies for Agitoxin 2 Research

Recombinant Expression and Production Systems

Recombinant production offers advantages over chemical synthesis or purification from natural sources, particularly for obtaining larger quantities, producing mutants, or generating labeled toxins smartox-biotech.complos.org.

Escherichia coli (E. coli) is a widely used host for recombinant protein expression due to its rapid growth and ease of genetic manipulation plos.orgsemanticscholar.org. However, expressing disulfide-rich peptides like AgTx2 in the cytoplasm of E. coli typically necessitates an oxidative refolding step to ensure the correct formation of disulfide bonds essential for the toxin's native structure and function smartox-biotech.complos.org. Expressing such peptides in the periplasm of E. coli can circumvent the need for refolding, but this approach often results in lower yields smartox-biotech.complos.org.

Despite these challenges, E. coli has been successfully employed for AgTx2 production. Recombinant AgTx2 expressed in E. coli has been reported with yields around 2–3 mg/L plos.org. This system has also been used to produce fluorescently labeled AgTx2 derivatives, such as AgTx2 tagged with Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP), for use in binding studies mdpi.comsemanticscholar.orgmdpi.com.

Pichia pastoris is an alternative yeast expression system that offers advantages for producing disulfide-rich proteins due to its ability to facilitate proper protein folding and disulfide bond formation in the secretory pathway plos.orgnih.gov. An efficient Pichia pastoris expression system has been developed for producing Kv1.3 channel blockers, including AgTx2 and margatoxin (B612401) smartox-biotech.complos.orgnih.gov.

This system has demonstrated significantly higher yields compared to E. coli expression, achieving 12–18 mg/L for AgTx2, which is 6–8-fold higher than previously reported E. coli yields smartox-biotech.complos.org. Recombinant AgTx2 produced in Pichia pastoris has been shown to adopt its native fold without the need for in vitro refolding and exhibits potency comparable to native AgTx2 in blocking Kv1.3 channels smartox-biotech.complos.org.

Expression SystemTypical Yield (AgTx2)Refolding Required
E. coli (cytoplasm)2–3 mg/LYes
E. coli (periplasm)LowNo
Pichia pastoris12–18 mg/LNo

Synthetic biology approaches involve the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. In the context of AgTx2 research, synthetic biology can be applied to engineer toxin variants with altered properties, such as modified selectivity or enhanced stability nih.gov.

One application involves creating fusion proteins where AgTx2 is genetically fused to other proteins, such as fluorescent proteins, to create probes for studying channel localization and binding dynamics mdpi.comsemanticscholar.orgmdpi.comnih.gov. Synthetic biology also facilitates site-directed mutagenesis to investigate the role of specific amino acid residues in channel binding and blocking, providing insights into structure-function relationships nih.govnih.gov. For instance, mutating key residues like Lys27 can significantly impact AgTx2's affinity for potassium channels nih.govwikipedia.orgnih.gov. Furthermore, synthetic biology can be used to design hybrid channels, such as KcsA-Kv1.x chimeras expressed in E. coli spheroplasts, which serve as platforms for screening AgTx2 variants and other potential channel blockers mdpi.comsemanticscholar.orgnih.gov.

Pichia pastoris Expression for Enhanced Yields

Biophysical Characterization Techniques

Understanding the interaction between AgTx2 and its target ion channels requires sensitive biophysical techniques.

Electrophysiology, particularly patch-clamp recording, is a fundamental technique for studying the functional effects of AgTx2 on ion channels plos.orgresearchgate.netfrontiersin.org. This technique allows researchers to measure the electrical currents flowing through ion channels in real-time and observe how AgTx2 application affects channel activity plos.orgresearchgate.netfrontiersin.org.

Patch-clamp techniques can also be used to investigate the voltage dependence of AgTx2 block and the kinetics of its binding and unbinding to the channel pore nih.gov.

Channel TargetAgTx2 Potency (IC50/Ki)TechniqueReference
Mouse Kv1.3201 ± 39 pM (IC50)Whole-cell patch clamp plos.org
Shaker K+0.64 nM (Ki)
Kv1.34 pM (Ki)
Kv1.637 pM (Ki)
Kv1.144 pM (Ki)

Fluorescence-based techniques provide valuable tools for studying AgTx2 binding to ion channels and visualizing channel distribution mdpi.comsemanticscholar.orgmdpi.comnih.govresearchgate.netdntb.gov.uamdpi.com. Fluorescently labeled AgTx2 derivatives, generated either through chemical conjugation or recombinant fusion with fluorescent proteins, are used as probes mdpi.comsemanticscholar.orgmdpi.comnih.govresearchgate.netmdpi.com.

Competitive binding assays using fluorescently labeled AgTx2 allow for the determination of binding affinities of unlabeled compounds by measuring their ability to displace the fluorescent probe from the channel binding site mdpi.comsemanticscholar.orgmdpi.comresearchgate.net. These assays can be performed using various platforms, including membranes or cells expressing the target channels mdpi.comsemanticscholar.orgmdpi.com. For instance, competitive binding experiments using N-terminally GFP-tagged AgTx2 (GFP-L2-AgTx2) have been used to determine the apparent dissociation constants of other peptide blockers for the Kv1.3 binding site mdpi.com.

Confocal laser scanning microscopy is a key imaging technique used in conjunction with fluorescent AgTx2 probes to visualize the binding of the toxin to channels expressed on cell membranes or in spheroplasts mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.com. This allows for the assessment of channel localization and the quantification of bound toxin mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.com. High-speed atomic force microscopy (HS-AFM) represents an advanced imaging technique that has been used to observe the binding dynamics of AgTx2 to channels in real-time at the single-molecule level, revealing detailed kinetic information about the interaction nih.gov.

TechniqueApplicationInformation GainedReference
Competitive Fluorescence Binding AssayDetermine binding affinity of unlabeled ligandsDissociation constants (Kd) or inhibition constants (Ki) mdpi.comsemanticscholar.orgmdpi.comresearchgate.net
Confocal Laser Scanning MicroscopyVisualize fluorescent AgTx2 binding to channelsChannel localization, quantification of bound toxin mdpi.comsemanticscholar.orgnih.govresearchgate.netmdpi.com
High-Speed Atomic Force Microscopy (HS-AFM)Observe real-time binding dynamicsKinetic rates of binding and dissociation, conformational changes nih.gov

High-Speed Atomic Force Microscopy (HS-AFM) for Real-Time Dynamics

High-Speed Atomic Force Microscopy (HS-AFM) has emerged as a powerful technique to visualize the real-time binding dynamics of molecules. In the context of agitoxin 2, HS-AFM has been employed to observe the association and dissociation of AgTx2 with potassium channels, such as the KcsA channel, a structural homolog of eukaryotic Kv channels. orion.ac.jpnih.govnih.gov

HS-AFM allows for single-molecule kinetic analyses, revealing details about the binding process that cannot be captured by traditional methods like single-channel current recordings. orion.ac.jpnih.gov Studies using HS-AFM have shown that the binding of AgTx2 to the KcsA channel involves an induced-fit mechanism. orion.ac.jpnih.govnih.gov This mechanism suggests that the conformation of the channel changes upon AgTx2 binding, which can accelerate the binding process. orion.ac.jp

Data obtained from HS-AFM experiments have supported a four-state model for AgTx2 binding to KcsA, incorporating high and low-affinity states of the channel. orion.ac.jpnih.govnih.gov This model provides a more detailed understanding of the kinetic rates involved in the association and dissociation of the toxin. orion.ac.jp The induced-fit pathway was found to be dominant and significantly accelerated AgTx2 binding, by as much as 400 times in one study. orion.ac.jpnih.govnih.gov

The application of HS-AFM in studying AgTx2 binding dynamics represents a significant advancement, providing unprecedented spatiotemporal resolution for observing molecular interactions in real time. nih.govnih.gov This technique holds promise for elucidating the binding dynamics of various biological molecules, including other channel ligands and protein-DNA complexes. orion.ac.jp

Spectroscopic Methods for Structural Validation and Purity Assessment

Spectroscopic methods play a crucial role in the structural characterization and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in determining the solution structure of AgTx2. biocrick.comnih.govnih.gov NMR studies have confirmed that AgTx2 adopts a fold consisting of a triple-stranded antiparallel β-sheet and a single α-helix, stabilized by disulfide bonds. biocrick.comnih.govnih.gov This structural information is vital for understanding how AgTx2 interacts with its target channels. biocrick.comnih.gov

Mass spectrometry is another essential spectroscopic technique used in AgTx2 research. It is employed for the characterization and sequence determination of purified AgTx2 peptides, confirming their chemical identity and purity. biocrick.comsmartox-biotech.com Amino acid analysis further complements these methods by verifying the amino acid composition of the toxin. biocrick.comsmartox-biotech.com

These spectroscopic approaches, in conjunction with techniques like High-Performance Liquid Chromatography (HPLC) for purification, ensure the quality and structural integrity of AgTx2 used in research, which is critical for obtaining reliable experimental results. biocrick.comsmartox-biotech.com

Bioengineered Channel Systems for Ligand Screening

Bioengineered channel systems offer efficient platforms for screening potential channel ligands, including identifying novel channel blockers that interact with the AgTx2 binding site. These systems often utilize hybrid channels and bacterial expression systems to facilitate high-throughput analysis. researchgate.netresearchgate.netmdpi.com

Hybrid KcsA-Kv1.x Channel Expression in Bacterial Spheroplasts

A key development in bioengineered screening systems involves the expression of hybrid potassium channels, specifically KcsA-Kv1.x chimeras, in bacterial spheroplasts. nih.govresearchgate.netresearchgate.netmdpi.com The bacterial KcsA channel is used as a scaffold due to its structural similarity to the pore domain of eukaryotic potassium channels. mdpi.comnih.gov By replacing the pore loop residues of KcsA with those from eukaryotic Kv1.x channels (such as Kv1.1, Kv1.3, or Kv1.6), researchers can create hybrid channels that present the extracellular ligand binding sites of eukaryotic Kv1 channels on the surface of E. coli spheroplasts. nih.govresearchgate.netresearchgate.netmdpi.com

E. coli spheroplasts are prepared by removing the bacterial cell wall, making the hybrid channels expressed in the inner membrane accessible to external ligands like this compound or potential blockers. researchgate.netresearchgate.netmdpi.com This system allows for the study of ligand binding to Kv1 channels in a controlled and relatively simplified environment compared to mammalian cell systems. nih.govresearchgate.netresearchgate.net

Fluorescently labeled AgTx2 derivatives, such as Atto488-AgTx2 (A-AgTx2) or AgTx2 fused with Green Fluorescent Protein (AgTx2-GFP), are often used as probes in these systems. mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.com These fluorescent ligands retain high affinity for the hybrid channels and enable the detection and quantification of binding events using techniques like confocal laser scanning microscopy or flow cytometry. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com

Application in Analytical Systems for Channel Blocker Identification

The bioengineered system utilizing hybrid KcsA-Kv1.x channels in bacterial spheroplasts serves as a robust analytical platform for identifying and characterizing channel blockers. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com The principle involves measuring the binding of a fluorescently labeled AgTx2 derivative to the hybrid channels and then assessing the ability of unlabeled test compounds to compete for the same binding site. nih.govresearchgate.netresearchgate.netmdpi.com

Competitive binding assays using this system allow for the quantitative analysis of the affinity of potential blockers. nih.govresearchgate.netresearchgate.netmdpi.com The displacement of the fluorescent AgTx2 probe by a test compound indicates that the compound binds to the same or an overlapping site on the channel. researchgate.netresearchgate.netmdpi.com The concentration of the test compound required to displace the fluorescent probe provides an estimation of its affinity (e.g., dissociation constant, Kd, or apparent inhibition constant, Kap). nih.govresearchgate.net

This methodology has been successfully applied to screen libraries of compounds and natural product extracts, such as animal venoms, for novel Kv1 channel blockers. mdpi.comresearchgate.netmdpi.com The system's adaptability to flow cytometry allows for high-throughput screening, significantly accelerating the process of identifying potential therapeutic agents targeting Kv1 channels. researchgate.netmdpi.com

For example, studies have used this system to determine the affinity of various known Kv1 channel blockers, such as charybdotoxin (B568394) (ChTx) and kaliotoxin (B585792) 1 (KTx1), demonstrating the reliability of the assay. nih.govresearchgate.netmdpi.com The use of fluorescently labeled AgTx2 derivatives with altered selectivity profiles, such as A-AgTx2 which shows increased selectivity for Kv1.3, further enhances the utility of these systems for targeting specific channel subtypes. mdpi.comnih.govnih.gov

Table 1: Dissociation Constants (Kd) or Apparent Inhibition Constants (Kap) of this compound and Derivatives for Selected Channels

CompoundChannel Type (System)Kd or Kap ValueReference
This compoundShaker K⁺ channel< 1 nM biocrick.comsmartox-biotech.com
This compoundKv1.3 (Mammalian)201 ± 39 pM (IC₅₀) biocrick.complos.org
This compoundKv1.1 (Mammalian)144 pM (IC₅₀) medchemexpress.com
This compoundKv1.6 (Mammalian)37 pM (Ki) biocrick.com
This compoundKv1.1 (Mammalian)44 pM (Ki) biocrick.com
This compoundKcsA-Kv1.3 (Spheroplasts)0.54 ± 0.11 nM (Kap) nih.gov
AgTx2-GFPKcsA-Kv1.3 (Spheroplasts)0.23 nM (Kap) nih.gov
AgTx2-GFPKcsA-Kv1.3 (Spheroplasts)Subnanomolar mdpi.com
AgTx2-GFPKcsA-Kv1.6 (Spheroplasts)Subnanomolar mdpi.com
AgTx2-GFPKcsA-Kv1.1 (Spheroplasts)Low nanomolar mdpi.com
AgTx2-GFPKv1.3 (Mammalian cells)3.4 ± 0.8 nM (Kd) nih.govmdpi.com
Atto488-AgTx2KcsA-Kv1.3 (Spheroplasts)3.9 ± 0.2 nM (Kd) nih.gov
Atto488-AgTx2KcsA-Kv1.3 (Spheroplasts)4.0 nM (Kd) mdpi.comnih.gov

Table 2: Structural Features of this compound

FeatureDescriptionReference
Amino Acid Count38 biocrick.commdpi.com
Secondary StructureTriple-stranded antiparallel β-sheet and a single α-helix biocrick.comnih.govnih.gov
Disulfide BondsThree disulfide bridges stabilizing the fold mdpi.complos.org
Key Residues for BlockadeArg24, Lys27, and Arg31 located on the β-sheet, interacting with the channel pore. biocrick.comnih.gov
Fold HomologyHomologous to other scorpion venom toxins biocrick.comnih.gov

Comparative Analysis with Other Ion Channel Toxins

Structural and Functional Similarities and Differences in Binding Mechanisms

AgTx2 is a peptide composed of 38 amino acids with three disulfide bridges latoxan.com. Its structure features a triple-stranded antiparallel beta-sheet and a single helix, stabilized by the disulfide bonds nih.gov. This α/β scaffold is a common fold observed in many scorpion venom toxins that target ion channels, including other potassium channel blockers like Charybdotoxin (B568394) (ChTx) and Margatoxin (B612401) (MgTx) researchgate.netplos.orgcore.ac.uk. Despite this shared structural fold, variations in amino acid sequence and surface-exposed residues lead to differences in target specificity and binding affinity among these toxins researchgate.netnih.gov.

AgTx2 primarily targets Shaker potassium channels and their mammalian homologs, including Kv1.1, Kv1.3, and Kv1.6, with sub-nanomolar affinity latoxan.commdpi.com. It also blocks Kv1.2, albeit with lower affinity latoxan.commdpi.com. Charybdotoxin, also from Leiurus quinquestriatus hebraeus venom, is another well-studied potassium channel blocker, known for inhibiting large conductance Ca2+-activated potassium channels and other K+ channels nih.govlatoxan.com. Margatoxin, from the scorpion Centruroides margaritatus, preferentially inhibits Kv1.3 channels with very high potency plos.orglatoxan.com.

The binding mechanism of AgTx2 involves its interaction with the extracellular vestibule of the potassium channel pore frontiersin.orgnih.gov. A key residue in AgTx2, Lys27, is highly conserved among scorpion toxins and is known to interact with the selectivity filter region of the channel, effectively blocking ion conduction nih.govnih.gov. Other surface-exposed residues, such as Arg24 and Arg31 in AgTx2, have also been identified as functionally important for blocking the Shaker channel through mutagenesis studies nih.gov. While the general mode of pore occlusion is shared among these α-KTx toxins, the specific interactions mediated by different residues contribute to their distinct binding affinities and selectivities for different Kv channel subtypes researchgate.netnih.govmdpi.com.

Studies using techniques like high-speed atomic force microscopy have revealed that the binding of AgTx2 to a potassium channel can involve an induced-fit mechanism, where the channel undergoes conformational changes upon toxin binding, accelerating the binding process nih.gov. This suggests that the interaction is not a simple lock-and-key mechanism but involves dynamic molecular recognition nih.gov.

Comparative studies using molecular dynamics simulations have explored the interactions of AgTx2, ChTx, MgTx, and other α-KTxs with channels like Kv1.2 researchgate.netsemanticscholar.org. These simulations help identify key interaction sites, including hydrophobic patches, hydrogen bonds, and salt bridges, that mediate the binding of these toxins to the channel pore researchgate.netsemanticscholar.org. While a conserved lysine (B10760008) residue (Lys27 in AgTx2 and ChTx, Lys28 in MgTx) is often implicated in directly occluding the pore, the surrounding residues on the toxin and the channel vestibule contribute to the specificity of the interaction researchgate.netnih.govsemanticscholar.org.

Here is a table summarizing some comparative binding data for Agitoxin 2, Charybdotoxin, and Margatoxin on selected Kv channels:

ToxinSourceTarget Channels (Mammalian)Affinity (Ki/IC50)PubChem CID
This compoundLeiurus quinquestriatus hebraeusKv1.1, Kv1.3, Kv1.6, Kv1.2<1 nM (Kv1.1, 1.3, 1.6), 26.8 nM (Kv1.2) latoxan.commdpi.com90489022 , 146018903 nih.gov
CharybdotoxinLeiurus quinquestriatus hebraeusKCa activated K+ channels, other K+ channelsVariable depending on channel nih.govlatoxan.com56842037 nih.govguidetopharmacology.orgnih.gov
MargatoxinCentruroides margaritatusKv1.3 (preferential), Kv1.2~50 pM (Kv1.3), ~1 nM (Kv1.3 in oocytes) plos.orglatoxan.com90488858 latoxan.com, 121596045 nih.govnih.govuni.lu

Note: Affinity values can vary depending on the experimental system used.

Evolutionary Divergence and Functional Specialization

Scorpion venoms contain a diverse array of peptide toxins that have evolved to target various ion channels, reflecting a process of evolutionary divergence and functional specialization jcu.edu.augatech.edunih.gov. The α-KTx family, to which AgTx2 belongs, is a prime example of this diversification, with different members exhibiting distinct selectivities for various potassium channel subtypes researchgate.netmsu.ru.

Computational analyses of scorpion toxin sequences and structures have provided insights into their evolutionary relationships gatech.edu. Despite the conserved α/β fold and disulfide bridge patterns, variations in amino acid sequences, particularly in the regions that interact with the channel, contribute to the functional specialization of these toxins researchgate.netgatech.edu. For instance, while a conserved lysine is crucial for pore block in many α-KTxs, variations in surrounding residues can fine-tune the toxin's interaction with the specific chemical environment of different channel vestibules researchgate.netnih.govsemanticscholar.org.

The presence of multiple toxins with similar folds but different specificities within the venom of a single species, such as Leiurus quinquestriatus hebraeus (which produces AgTx2 and ChTx), highlights the evolutionary arms race between predator and prey, driving the diversification of toxins to target a range of ion channels in different organisms jcu.edu.augatech.edu. This evolutionary pressure has led to toxins with remarkable specificity for particular channel subtypes, making them valuable tools for research and potential therapeutic leads msu.rumdpi.com.

Implications for De Novo Toxin Design and Bioengineering

The detailed understanding of how toxins like AgTx2 interact with ion channels provides a valuable template for de novo toxin design and bioengineering efforts nih.govmdpi.comnih.gov. By identifying the key structural features and amino acid residues responsible for target recognition and channel block, researchers can design and engineer novel peptides with desired specificities and affinities nih.govmdpi.comnih.gov.

Bioengineering approaches, such as recombinant expression and the creation of chimeric toxins, have been used to produce variants of AgTx2 and other scorpion toxins plos.orgnih.govnih.gov. For example, a chimera constructed from the scaffold of ChTx and residues from AgTx2 that confer Kv1 specificity demonstrated that structural modifications can induce non-native inhibitory properties nih.gov. Tagging AgTx2 with fluorescent proteins like GFP has also been explored, showing that such modifications can even enhance selectivity for specific subtypes like Kv1.3, depending on the position of the tag mdpi.comresearchgate.net.

The ability to produce these toxins and their variants through recombinant methods facilitates the generation of sufficient quantities for structural, functional, and pharmacological studies, which is often challenging with native venom extraction plos.org. Furthermore, bioengineering allows for the systematic modification of toxin sequences to probe the contribution of specific residues to channel binding and to develop toxins with altered or improved properties nih.govmdpi.com.

The insights gained from studying the comparative binding mechanisms and evolutionary divergence of toxins like AgTx2 are directly applicable to the rational design of peptide-based therapeutics targeting ion channels involved in various diseases msu.runih.govmdpi.com. By mimicking or modifying the interaction principles employed by natural toxins, researchers can develop highly selective channel blockers with potential therapeutic applications msu.rumdpi.com.

Future Directions in Agitoxin 2 Research

Exploration of Novel Binding Partners and Modulatory Sites

While Agitoxin 2 is primarily known for its high-affinity blockade of the outer vestibule of certain Kv1 channels, particularly Kv1.1, Kv1.3, and Kv1.6, and with lower affinity for Kv1.2, future research can explore potential interactions with other ion channel subtypes or alternative binding/regulatory sites on its known targets latoxan.commdpi.com. Studies have already shown that modifications to AgTx2, such as N-terminal tagging with GFP, can alter its selectivity profile, enhancing affinity for Kv1.3 while reducing interaction with Kv1.1 and Kv1.6, suggesting the potential for allosteric or modified binding modes mdpi.comresearchgate.netnih.gov. Further research could involve comprehensive screening against a wider array of ion channels and transporters to identify previously uncharacterized interactions. Techniques such as high-throughput screening, supported by bioengineered channel systems, could facilitate the discovery of novel low-affinity or transient interactions that may still hold biological significance or utility researchgate.netresearchgate.net. Additionally, investigating potential modulatory sites beyond the pore-blocking region through techniques like site-directed mutagenesis on both the toxin and the channel could reveal new mechanisms of action or allosteric modulation.

Development of Advanced Bioanalytical and Imaging Probes

The inherent properties of this compound, particularly its high affinity for specific Kv channels, make it an excellent scaffold for developing advanced bioanalytical and imaging probes. Current research has successfully generated fluorescently labeled AgTx2 derivatives, such as Atto488-Agitoxin 2 and GFP-tagged AgTx2, which have been used to study channel localization, quantify binding affinities, and screen for new channel ligands nih.govmdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.govdntb.gov.uamdpi.com.

Future directions include the development of probes with enhanced properties, such as improved photostability, brighter fluorescence, or the ability to report on channel conformational changes. The creation of multi-color probes or probes compatible with super-resolution microscopy techniques could allow for the simultaneous visualization of different channel subtypes or their interactions with other cellular components uni-muenchen.de. Furthermore, conjugating AgTx2 to other modalities, such as quantum dots or nanoparticles, could lead to probes with increased sensitivity or novel detection capabilities. Research into genetically encoded fluorescent protein-scorpion toxin chimeras is ongoing and represents a promising avenue for in vivo imaging and analysis mdpi.commdpi.comresearchgate.netnih.gov. The development of such probes is crucial for advancing high-throughput screening systems and enabling detailed studies of channel dynamics and distribution in living cells and tissues nih.govmdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.uanih.govmdpi.com.

An example of data that could be presented in this area relates to the binding affinities of different fluorescently labeled AgTx2 constructs:

Probe ConstructTarget ChannelDissociation Constant (Kd)Reference
Atto488-Agitoxin 2Kv1.3~4.0 nM researchgate.netnih.gov
GFP-L2-AgTx2 (N-term)Kv1.3High Affinity (>200-fold selectivity over Kv1.1/1.6) mdpi.comresearchgate.netnih.gov
AgTx2-L3-GFP (C-term)Kv1.1, Kv1.3, Kv1.6Binds to all three mdpi.com

This table is illustrative and represents data points discussed in the search results as foundational for future probe development.

Contributions to Ion Channel Structure-Function Elucidation

This compound has already significantly contributed to understanding the structure and function of potassium channels, serving as a "caliper" to estimate the dimensions of the channel pore and providing insights into the toxin-channel interface nih.govnih.govactanaturae.ru. Its rigid structure and specific interaction sites, such as Arg24, Lys27, and Arg31 on the beta-sheet, have been crucial in mutagenesis studies to identify functionally important residues on both the toxin and the channel nih.govnih.gov.

Future research will continue to utilize AgTx2 and its derivatives to gain more detailed structural and functional insights. Advanced techniques like cryo-electron microscopy (cryo-EM) and improved NMR methods, potentially in conjunction with water-soluble channel mimetics or reconstituted systems, can provide higher-resolution structures of AgTx2 bound to various Kv channel subtypes or in different channel conformational states acs.orgpnas.org. High-speed atomic force microscopy (HS-AFM) has already been used to visualize the binding dynamics of AgTx2 to the KcsA channel, revealing an induced-fit mechanism that accelerates binding orion.ac.jp. Future studies employing such dynamic imaging techniques can further elucidate the kinetic and conformational changes associated with toxin binding and channel gating uni-muenchen.deorion.ac.jp. Computational approaches, including molecular dynamics simulations and docking studies, will continue to play a vital role in complementing experimental data, refining models of the toxin-channel complex, and predicting the effects of mutations actanaturae.ruresearchgate.net.

Potential for Rational Design of Research Tools based on this compound Scaffolds

The well-defined structure and known interaction sites of this compound provide a strong foundation for the rational design of novel research tools with tailored properties. By understanding the key residues involved in channel binding and selectivity, researchers can design AgTx2 variants or mimetics with altered affinities or specificities for particular Kv channel subtypes actanaturae.ruresearchgate.net.

Future directions in this area include the use of computational design algorithms to predict the effects of amino acid substitutions or modifications on binding characteristics actanaturae.rumdpi.comwiley.com. This could lead to the creation of highly selective blockers for specific Kv channel isoforms, which are invaluable for dissecting the roles of individual channels in complex biological systems. Furthermore, the AgTx2 scaffold could be used as a base for developing bifunctional tools, for example, by conjugating it to other molecules that target different pathways or cellular components. The development of stable, easily produced AgTx2 variants, potentially through recombinant expression systems, will be crucial for the widespread application of these rationally designed tools plos.org. The goal is to create a toolkit of AgTx2-based probes and inhibitors that offer unprecedented precision in studying Kv channel biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.